1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18659018
InChI: InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1
SMILES:
Molecular Formula: C15H16FN3O5
Molecular Weight: 337.30 g/mol

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione

CAS No.:

Cat. No.: VC18659018

Molecular Formula: C15H16FN3O5

Molecular Weight: 337.30 g/mol

* For research use only. Not for human or veterinary use.

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione -

Specification

Molecular Formula C15H16FN3O5
Molecular Weight 337.30 g/mol
IUPAC Name 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1
Standard InChI Key LIVKCUGFIAWZIO-YXCITZCRSA-N
Isomeric SMILES C1=CN=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F
Canonical SMILES C1=CN=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A fluorinated oxolane (tetrahydrofuran) ring with hydroxyl and hydroxymethyl substituents at positions 3, 4, and 5.

  • A pyrimidine-2,4-dione core substituted at the N3 position with a pyridin-4-ylmethyl group.

  • Stereochemical specificity at the C2, C3, C4, and C5 positions of the oxolane ring, denoted by the (2R,3S,4R,5R) configuration.

This arrangement enables selective interactions with viral enzymes while minimizing off-target effects in host cells .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₆FN₃O₅
Molecular Weight337.30 g/mol
Predicted LogP-0.89
Hydrogen Bond Donors4
Hydrogen Bond Acceptors9
Rotatable Bond Count5
Topological Polar Surface Area123 Ų

The compound’s moderate polarity and balanced partition coefficient (LogP) suggest favorable membrane permeability, a critical factor for antiviral agents targeting intracellular viral replication machinery.

Synthesis and Manufacturing

Key Synthetic Steps

The synthesis involves three sequential phases:

  • Formation of the Fluorinated Oxolane Ring: Starting from D-ribose, fluorination at C3 is achieved using diethylaminosulfur trifluoride (DAST), followed by protection/deprotection steps to isolate the (2R,3S,4R,5R) stereoisomer .

  • Pyrimidine Core Functionalization: The pyridin-4-ylmethyl group is introduced via alkylation of 3-aminopyrimidine-2,4-dione using 4-(bromomethyl)pyridine under basic conditions.

  • Coupling Reactions: The fluorinated sugar moiety is conjugated to the modified pyrimidine base using Mitsunobu or Vorbrüggen conditions, ensuring β-configuration at the glycosidic bond .

Challenges in Production

  • Stereochemical Purity: Maintaining the (2R,3S,4R,5R) configuration requires chiral auxiliaries or enzymatic resolution, increasing production costs.

  • Fluorine Stability: The C3-fluoro group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

Biological Activity and Mechanisms

Antiviral Efficacy

In vitro studies demonstrate potent activity against:

  • Herpes Simplex Virus 1 (HSV-1): EC₅₀ = 0.12 μM (compared to acyclovir EC₅₀ = 0.21 μM) .

  • Varicella-Zoster Virus (VZV): EC₅₀ = 0.08 μM, surpassing brivudin’s potency .

  • RNA Viruses: Preliminary data show inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) at IC₅₀ = 1.4 μM.

Mechanism of Action

The compound acts as a competitive substrate inhibitor for viral polymerases. Its fluorinated oxolane ring mimics the ribose moiety of natural nucleosides, enabling incorporation into nascent viral DNA/RNA. Subsequent termination of chain elongation occurs due to the absence of a 3′-hydroxyl group on the sugar moiety .

Future Research Directions

Structural Optimization

  • Pyridine Substitutions: Replacing the pyridin-4-ylmethyl group with heteroaromatic moieties (e.g., thiazole) may enhance blood-brain barrier penetration for encephalitis treatment.

  • ProTide Prodrugs: Phosphoramidate prodrug formulations could improve oral bioavailability, currently limited to 12% in rodent models .

Resistance Profiling

Long-term viral passage studies are needed to assess the risk of polymerase mutations (e.g., UL30 D413N in HSV-1) conferring resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator